Flufenamic Acid-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

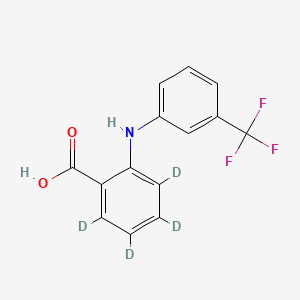

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5-tetradeuterio-6-[3-(trifluoromethyl)anilino]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20/h1-8,18H,(H,19,20)/i1D,2D,6D,7D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEPZBJOKDYZAD-ZEJCXXMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)NC2=CC=CC(=C2)C(F)(F)F)[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Flufenamic Acid-d4: A Technical Guide for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Core Principle: The Role of Isotopic Labeling in Quantitative Bioanalysis

Flufenamic Acid-d4 is a deuterated form of Flufenamic Acid, a non-steroidal anti-inflammatory drug (NSAID). In research, particularly in pharmacology and toxicology, this compound serves as an invaluable tool, primarily as an internal standard for quantitative analysis.[1] The substitution of four hydrogen atoms with deuterium atoms results in a molecule that is chemically identical to Flufenamic Acid but has a higher molecular weight. This mass difference is the key to its utility in mass spectrometry-based analytical techniques.

Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in bioanalysis.[2][3] They co-elute with the unlabeled analyte (Flufenamic Acid) during chromatographic separation and exhibit the same ionization efficiency and susceptibility to matrix effects in the mass spectrometer. By adding a known amount of this compound to a biological sample, researchers can accurately quantify the concentration of Flufenamic Acid, as the ratio of the analyte to the internal standard remains constant throughout sample preparation and analysis, correcting for any variations.[3]

Applications in Research

The primary application of this compound is in pharmacokinetic (PK) and pharmacodynamic (PD) studies of Flufenamic Acid. These studies are crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Key Research Applications:

-

Pharmacokinetic Studies: Determining the concentration-time profile of Flufenamic Acid in biological matrices such as plasma, urine, and tissues.[4]

-

Bioavailability and Bioequivalence Studies: Comparing the rate and extent of absorption of different formulations of Flufenamic Acid.

-

Drug Metabolism Studies: Identifying and quantifying metabolites of Flufenamic Acid.

-

Therapeutic Drug Monitoring: Ensuring that the concentration of Flufenamic Acid remains within the therapeutic window.

-

Toxicology Studies: Assessing the exposure levels of Flufenamic Acid in preclinical and clinical safety evaluations.

Experimental Protocols

The quantification of Flufenamic Acid using this compound as an internal standard typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following is a generalized experimental protocol based on methods for similar NSAIDs.

Sample Preparation: Protein Precipitation

-

Aliquoting: Transfer 100 µL of the biological sample (e.g., rat plasma) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of a working solution of this compound (e.g., 10 µL of a 1000 ng/mL solution in methanol) to each sample, except for the blank matrix.

-

Precipitation: Add a protein precipitating agent, such as acetonitrile (e.g., 300 µL), to each tube.

-

Vortexing: Vortex the samples for a set period (e.g., 5 minutes) to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation (Optional): The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase to increase concentration.

-

Injection: Inject a small volume (e.g., 2-10 µL) of the final extract into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

The following table summarizes typical LC-MS/MS parameters for the analysis of Flufenamic Acid. These parameters may require optimization based on the specific instrumentation and matrix.

| Parameter | Typical Conditions |

| LC Column | C18 or C8 reversed-phase column (e.g., 100 x 4.6 mm, 3 µm particle size) |

| Mobile Phase | A gradient or isocratic mixture of an aqueous phase (e.g., 2 mM ammonium formate with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).[5][6] |

| Flow Rate | 0.5 - 1.0 mL/min |

| Column Temperature | 30 - 40 °C |

| Injection Volume | 2 - 10 µL |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for acidic drugs like Flufenamic Acid.[6][7] |

| Mass Spectrometer | Triple Quadrupole |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Flufenamic Acid: [M-H]⁻ → product ion (e.g., m/z 280.1 → product ion)[7] This compound: [M-H]⁻ → product ion (e.g., m/z 284.1 → product ion) |

| Collision Energy | Optimized for each transition. |

Bioanalytical Method Validation

A bioanalytical method for the quantification of Flufenamic Acid using this compound must be validated according to regulatory guidelines (e.g., FDA or EMA).[8][9] Key validation parameters are summarized in the table below.

| Validation Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity and Range | The concentration range over which the assay is accurate and precise. For Flufenamic Acid, a typical range might be 5-5000 ng/mL.[3] |

| Accuracy and Precision | The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Typically assessed at multiple quality control (QC) levels.[3] |

| Matrix Effect | The effect of co-eluting matrix components on the ionization of the analyte and internal standard. |

| Recovery | The extraction efficiency of the analytical method. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term, long-term). |

Signaling Pathways of Flufenamic Acid

This compound is used to quantify Flufenamic Acid, which exerts its therapeutic effects through multiple mechanisms of action. Understanding these pathways is crucial for interpreting the data obtained from studies using the deuterated standard.

Cyclooxygenase (COX) Inhibition

As an NSAID, the primary mechanism of action of Flufenamic Acid is the inhibition of cyclooxygenase enzymes, COX-1 and COX-2.[2] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.

NF-κB Signaling Pathway Inhibition

Flufenamic Acid has been shown to inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway.[2][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. By inhibiting NF-κB, Flufenamic Acid can reduce the production of inflammatory cytokines.

Modulation of Ion Channels

Flufenamic Acid is also known to modulate the activity of various ion channels, which contributes to its analgesic effects.[11][12] It can both activate and inhibit different types of ion channels, including transient receptor potential (TRP) channels, calcium channels, and potassium channels.[2][11]

Experimental Workflow

The following diagram illustrates a typical workflow for a pharmacokinetic study of Flufenamic Acid using this compound as an internal standard.

References

- 1. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling [biomolther.org]

- 2. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]

- 3. Flufenamic acid decreases neuronal excitability through modulation of voltage-gated sodium channel gating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of flufenamic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. impactfactor.org [impactfactor.org]

- 6. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. bfarm.de [bfarm.de]

- 10. Tolfenamic Acid Suppresses Inflammatory Stimuli-Mediated Activation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Flufenamic acid as an ion channel modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Deuterated Flufenamic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines a proposed synthesis and characterization pathway for deuterated flufenamic acid based on established chemical principles and published data for the non-deuterated parent compound. To date, no specific literature detailing the synthesis and characterization of deuterated flufenamic acid has been identified.

Introduction

Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, known to inhibit cyclooxygenase (COX) enzymes.[1] The incorporation of deuterium, a stable isotope of hydrogen, into drug molecules is a strategy that can favorably alter their pharmacokinetic properties.[2][3] This "deuterium effect" stems from the greater mass of deuterium compared to hydrogen, which results in a stronger carbon-deuterium (C-D) bond. This stronger bond can slow down metabolic processes that involve C-H bond cleavage, potentially leading to a longer drug half-life, reduced dosing frequency, and an improved safety profile.[4][] This guide provides a proposed methodology for the synthesis and comprehensive characterization of deuterated flufenamic acid.

Proposed Synthesis of Deuterated Flufenamic Acid (Flufenamic acid-d7)

The proposed synthesis involves an Ullmann condensation reaction, a classical method for the formation of diarylamines, using deuterated precursors.[6] The target molecule, flufenamic acid-d7, will have one of its aromatic rings fully deuterated. Based on the metabolism of flufenamic acid, which includes hydroxylation of the aromatic rings, deuterating these positions is a rational strategy to potentially slow down its metabolic degradation.[1] In this proposed synthesis, the benzoic acid moiety will be deuterated.

The key precursors are 2-chloro-3,4,5,6-d4-benzoic acid and 3-(trifluoromethyl)aniline.

Step 1: Synthesis of 2-chloro-3,4,5,6-d4-benzoic acid

A plausible method for the synthesis of the deuterated chlorobenzoic acid is through reductive dehalogenation of a corresponding polyhalogenated benzoic acid using a Raney alloy in an alkaline deuterium oxide solution.[7][8]

Step 2: Ullmann Condensation

The deuterated 2-chlorobenzoic acid is then coupled with 3-(trifluoromethyl)aniline in the presence of a copper catalyst.[6]

Caption: Proposed synthetic workflow for deuterated flufenamic acid.

Experimental Protocol: Synthesis

-

Preparation of 2-chloro-3,4,5,6-d4-benzoic acid: To a solution of the appropriate polyhalogenated benzoic acid in D2O, add sodium deuteroxide (NaOD) and a Raney copper-aluminum alloy.[7] Heat the reaction mixture under an inert atmosphere and monitor for the completion of the dehalogenation and deuteration process. After completion, the reaction mixture is cooled, filtered, and acidified to precipitate the deuterated benzoic acid derivative. The product is then filtered, washed with cold D2O, and dried.

-

Synthesis of this compound: In a suitable high-boiling polar solvent such as N-methylpyrrolidone, combine 2-chloro-3,4,5,6-d4-benzoic acid, 3-(trifluoromethyl)aniline, and a base (e.g., potassium carbonate).[6] Add a copper catalyst, such as copper(I) iodide with a ligand like phenanthroline. Heat the mixture at an elevated temperature (e.g., 150-200 °C) under an inert atmosphere until the reaction is complete, as monitored by TLC or HPLC.

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and acidified to precipitate the crude deuterated flufenamic acid. The solid is collected by filtration, washed, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization of Deuterated Flufenamic Acid

A suite of analytical techniques is required to confirm the identity, purity, and extent of deuteration of the synthesized compound.

Caption: Analytical workflow for the characterization of deuterated flufenamic acid.

Quantitative Data Summary

The following table summarizes the expected quantitative data for flufenamic acid and its proposed deuterated analog.

| Parameter | Flufenamic Acid (Non-deuterated) | Proposed this compound |

| Molecular Formula | C14H10F3NO2 | C14H6D4F3NO2 |

| Molecular Weight | 281.23 g/mol [9] | ~285.25 g/mol |

| Monoisotopic Mass | 281.0664 g/mol [10] | ~285.0915 g/mol |

| Mass Spec (m/z) [M+] | 281[9] | Expected at 285 |

| HRMS (m/z) [M+H]+ | 282.0736 | Expected at ~286.0987 |

| 1H NMR | Signals for 8 aromatic protons and 1 amine proton observed.[11] | Signals for 4 aromatic protons on the trifluoromethylphenyl ring and 1 amine proton expected. Signals for the other 4 aromatic protons should be absent or significantly diminished. |

Experimental Protocols: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To confirm the positions of deuterium incorporation and to determine the isotopic purity.

-

Method: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6). Acquire 1H NMR, 13C NMR, and 2H NMR spectra.

-

Expected Results: In the 1H NMR spectrum, the signals corresponding to the protons on the deuterated benzoic acid ring should be absent or significantly reduced in intensity.[11][12] The 13C NMR spectrum is expected to show signals for all carbon atoms, with those bonded to deuterium potentially exhibiting a small upfield shift and a splitting pattern due to C-D coupling. The 2H NMR spectrum should show signals at the chemical shifts corresponding to the deuterated positions.

-

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of the deuterated compound and to determine its elemental composition.

-

Method: Analyze the sample using both low-resolution (e.g., GC-MS or LC-MS) and high-resolution mass spectrometry (HRMS) (e.g., ESI-TOF or Orbitrap).

-

Expected Results: The low-resolution mass spectrum should show a molecular ion peak at an m/z value corresponding to the mass of the deuterated molecule (approximately 4 Da higher than the non-deuterated compound).[9][10] HRMS will provide a highly accurate mass measurement, which can be used to confirm the elemental formula and the number of deuterium atoms incorporated.

-

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the chemical purity of the synthesized deuterated flufenamic acid.

-

Method: A reverse-phase HPLC method can be employed. A C18 column is suitable, with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.[13][14] Detection can be performed using a UV detector at a wavelength of around 280 nm.[13]

-

Procedure:

-

Prepare a standard solution of the deuterated flufenamic acid in the mobile phase.

-

Inject the sample onto the HPLC system.

-

Elute the compound using an isocratic or gradient method.

-

The purity is determined by the peak area percentage of the main component.

-

-

Signaling Pathways of Flufenamic Acid

Flufenamic acid exerts its therapeutic effects through multiple mechanisms of action. The primary mechanism is the inhibition of COX enzymes, which reduces the production of prostaglandins.[15] Additionally, it modulates various ion channels and signaling pathways.[15][16]

Caption: Key signaling pathways modulated by flufenamic acid.

-

COX Inhibition: Flufenamic acid non-selectively inhibits both COX-1 and COX-2, which are key enzymes in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[15]

-

Ion Channel Modulation: It has been shown to modulate a variety of ion channels, including calcium, potassium, and chloride channels. This activity contributes to its analgesic effects by influencing cellular excitability and signal transduction.[15][16]

-

NF-κB Signaling: Flufenamic acid can inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that controls the expression of genes involved in inflammation and immune responses.[15]

-

PPAR Activation: It also interacts with peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a role in regulating inflammation and metabolism.[15]

Conclusion

The strategic deuteration of flufenamic acid presents a promising avenue for enhancing its therapeutic profile. This guide provides a comprehensive, albeit theoretical, framework for the synthesis of a deuterated version of flufenamic acid via an Ullmann condensation with deuterated precursors. The detailed characterization protocols outlined are essential for verifying the successful synthesis, purity, and isotopic incorporation of the final compound. Further research is warranted to practically implement this synthesis and to evaluate the pharmacokinetic and pharmacodynamic properties of deuterated flufenamic acid in vitro and in vivo.

References

- 1. Flufenamic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bioscientia.de [bioscientia.de]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. Preparation of all the possible ring-deuteriated benzoic acids by reductive dehalogenation of the corresponding halogenobenzoic acids with raney alloys in an alkaline deuterium oxide solution - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. JPS6330450A - Production of deuterated benzoic acid - Google Patents [patents.google.com]

- 9. Flufenamic acid [webbook.nist.gov]

- 10. Flufenamic Acid | C14H10F3NO2 | CID 3371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Flufenamic acid(530-78-9) 1H NMR spectrum [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. High-performance liquid chromatography of flufenamic acid in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Separation of Flufenamic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]

- 16. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Flufenamic Acid-d4 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of Flufenamic Acid-d4 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview of the underlying principles, detailed experimental protocols, and data presentation for researchers and scientists in the field of drug development.

Introduction: The Imperative of Precision in Bioanalysis

In the realm of drug discovery and development, the accurate quantification of analytes in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has emerged as a powerful and widely adopted technique due to its high sensitivity and selectivity. However, the accuracy and precision of LC-MS-based quantification can be influenced by several factors, including sample preparation variability, matrix effects, and instrument fluctuations. To mitigate these variabilities, a reliable internal standard is an essential component of a robust bioanalytical method.

An ideal internal standard is a compound that is chemically and physically similar to the analyte of interest but can be differentiated by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as deuterated molecules, are considered the gold standard for internal standards in LC-MS applications.[1] this compound, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) flufenamic acid, serves as an exemplary internal standard for the quantification of its parent compound.

Mechanism of Action as an Internal Standard

The "mechanism of action" of this compound as an internal standard is not pharmacological but rather analytical. Its efficacy lies in its ability to mimic the behavior of the non-labeled flufenamic acid throughout the entire analytical process, from sample extraction to detection.

Core Principles:

-

Co-elution and Similar Physicochemical Properties: this compound and flufenamic acid exhibit nearly identical physicochemical properties. This ensures they behave similarly during sample preparation steps like protein precipitation or liquid-liquid extraction, and have virtually the same retention time during chromatographic separation.[2]

-

Correction for Matrix Effects: Biological samples are complex matrices that can contain endogenous compounds that co-elute with the analyte and interfere with its ionization in the mass spectrometer's source, leading to ion suppression or enhancement. Since this compound co-elutes with flufenamic acid, it experiences the same matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these effects are normalized, leading to more accurate and precise quantification.

-

Compensation for Variability: Any sample loss during preparation, inconsistencies in injection volume, or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. The use of the response ratio effectively cancels out these sources of error.[3][4][5]

The fundamental principle is that a known and constant amount of this compound is added to all samples, including calibration standards and quality controls. The quantification of flufenamic acid is then based on the ratio of its peak area to the peak area of this compound.

Quantitative Data for LC-MS/MS Analysis

The following tables summarize the key quantitative parameters for a typical LC-MS/MS method for the analysis of flufenamic acid using this compound as an internal standard. The mass transitions are based on the known precursor ion for flufenamic acid and its likely fragmentation, with the corresponding masses adjusted for the deuterated standard.

Table 1: Mass Spectrometry Parameters

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| Flufenamic Acid | 280.1 | 236.1 | Negative |

| This compound (Internal Standard) | 284.1 | 240.1 | Negative |

Note: The precursor ion for flufenamic acid is the [M-H]- ion.[6] The product ion is proposed based on the common fragmentation pattern of similar molecules, likely corresponding to the loss of the carboxyl group (CO2). The values for this compound are projected based on the addition of four deuterium atoms.

Table 2: Chromatographic and Calibration Parameters

| Parameter | Value |

| HPLC Column | C18, 50 x 4.6 mm, 5 µm |

| Mobile Phase A | 2 mM Ammonium Acetate in Water (pH 4.5) |

| Mobile Phase B | Methanol |

| Flow Rate | 0.75 mL/min |

| Elution | Isocratic or Gradient |

| Retention Time | ~1.5 - 3 minutes (method dependent) |

| Calibration Curve Range | 20 - 6000 ng/mL |

| Linearity (r²) | > 0.99 |

These parameters are based on established methods for related compounds and may require optimization for specific applications.[2]

Experimental Protocol: A Synthesized LC-MS/MS Method

This section provides a detailed methodology for the quantification of flufenamic acid in human plasma using this compound as an internal standard. This protocol is synthesized from established bioanalytical methods for similar compounds and follows regulatory guidelines.[2][7][8]

Preparation of Standards and Quality Controls

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of flufenamic acid and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of flufenamic acid by serial dilution of the stock solution with a 50:50 methanol:water mixture.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a working solution of this compound at a concentration of 100 ng/mL in a 50:50 methanol:water mixture.

-

Calibration Standards and Quality Controls (QCs): Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards at concentrations ranging from 20 to 6000 ng/mL. Prepare QCs at low, medium, and high concentrations in the same manner.

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of plasma sample (calibration standard, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of the internal standard spiking solution (100 ng/mL this compound) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex to ensure complete dissolution and inject into the LC-MS/MS system.

LC-MS/MS Analysis

-

Liquid Chromatography: Perform chromatographic separation using the parameters outlined in Table 2.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode and monitor the multiple reaction monitoring (MRM) transitions specified in Table 1.

Data Analysis and Quantification

-

Integrate the peak areas for both flufenamic acid and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of flufenamic acid in the QC and unknown samples from the calibration curve.

Visualizing the Workflow and Logic

Diagrams created using the DOT language provide a clear visual representation of the experimental workflows and the logical underpinnings of using an internal standard.

Caption: Experimental workflow for the quantification of flufenamic acid.

Caption: Logical relationship of an internal standard in quantitative analysis.

Conclusion

This compound serves as a robust and reliable internal standard for the quantitative analysis of flufenamic acid by LC-MS/MS. Its mechanism of action is rooted in its ability to closely mimic the behavior of the analyte, thereby correcting for various sources of analytical error. By implementing a well-validated bioanalytical method, such as the one detailed in this guide, researchers can achieve the high level of accuracy and precision required for pharmacokinetic, toxicokinetic, and other critical studies in the drug development pipeline. The use of stable isotope-labeled internal standards like this compound is a cornerstone of modern bioanalysis, ensuring data integrity and confidence in quantitative results.

References

- 1. massbank.eu [massbank.eu]

- 2. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. agilent.com [agilent.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of diclofenac sodium, flufenamic acid, indomethacin and ketoprofen by LC-APCI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

Flufenamic Acid-d4 (CAS Number: 1185071-99-1): A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this document provides an in-depth technical guide to Flufenamic Acid-d4. It covers the compound's physicochemical properties, its role as an internal standard in analytical methods, and the relevant biological pathways of its non-deuterated parent compound, flufenamic acid.

This compound is the deuterated form of flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. The introduction of four deuterium atoms into the molecule provides a stable isotopic label, making it an ideal internal standard for the quantification of flufenamic acid in various biological matrices using mass spectrometry-based methods. Its primary application lies in pharmacokinetic, drug metabolism, and bioequivalence studies where precise and accurate measurement of the parent drug is crucial.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data has been compiled from various commercial and public sources.

| Property | Value |

| CAS Number | 1185071-99-1 |

| Chemical Formula | C₁₄H₆D₄F₃NO₂ |

| Molecular Weight | 285.26 g/mol [1] |

| Exact Mass | 285.0915 Da[1] |

| Synonyms | FFA-d4, Fluphenamic Acid-d4 |

| Purity | ≥99% deuterated forms (d₁-d₄)[2] |

| Appearance | A solid[2] |

| Solubility | Soluble in DMF, DMSO, and Methanol[2] |

Biological Context: Mechanism of Action of Flufenamic Acid

This compound is chemically and biologically similar to flufenamic acid, with the primary difference being its mass. Therefore, understanding the mechanism of action of flufenamic acid is essential for its application in research. Flufenamic acid exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[3][4] Beyond COX inhibition, flufenamic acid is known to modulate various signaling pathways, including NF-κB and AMP-activated protein kinase (AMPK), and interact with a range of ion channels.[4][5]

Cyclooxygenase (COX) Inhibition Pathway

Flufenamic acid is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[6] By blocking these enzymes, it prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

NF-κB Signaling Pathway

Flufenamic acid has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response.[1][2] By preventing the nuclear translocation of NF-κB, it reduces the expression of pro-inflammatory genes.[5]

AMPK Activation Pathway

Flufenamic acid can activate AMP-activated protein kinase (AMPK), a cellular energy sensor with anti-inflammatory properties. AMPK activation can lead to the suppression of inflammatory responses.

Experimental Protocols

Quantification of Flufenamic Acid using this compound by LC-MS/MS

The primary application of this compound is as an internal standard for the accurate quantification of flufenamic acid in biological samples. Below is a representative experimental protocol for LC-MS/MS analysis. This protocol is a composite of typical methods for NSAID analysis and should be optimized and validated for specific applications.

1. Sample Preparation (Plasma)

-

To 100 µL of plasma, add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS System and Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate flufenamic acid from matrix components (e.g., 5% B to 95% B over 5 minutes).

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), negative mode.

-

MRM Transitions:

-

Flufenamic Acid: Q1 m/z 280.1 -> Q3 m/z (a specific fragment ion, to be determined by infusion).

-

This compound: Q1 m/z 284.1 -> Q3 m/z (the corresponding fragment ion).

-

3. Workflow Diagram

Synthesis of this compound

Plausible Synthetic Route:

-

Deuteration of Anthranilic Acid: Anthranilic acid can be deuterated at the 3, 4, 5, and 6 positions of the benzene ring using a strong deuterated acid (e.g., D₂SO₄) in D₂O under elevated temperatures. This would yield 2-aminobenzoic acid-d4.

-

Ullmann Condensation: The resulting 2-aminobenzoic acid-d4 would then be condensed with 3-(trifluoromethyl)aniline in the presence of a copper catalyst and a base (e.g., potassium carbonate) to yield this compound.

Synthesis Workflow:

Conclusion

This compound is an indispensable tool for researchers in drug development and related fields. Its use as an internal standard ensures the reliability and accuracy of quantitative analytical methods for its parent compound, flufenamic acid. A thorough understanding of the physicochemical properties of the deuterated compound and the biological mechanisms of the non-deuterated form is crucial for its effective application in research settings. The provided experimental outlines and pathway diagrams serve as a foundational guide for the use of this compound in the laboratory.

References

- 1. Flow-injection spectrofluorimetric determination of flufenamic and mefenamic acid in pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of Novel Esters of Mefenamic Acid with Pronounced Anti-nociceptive Effects and a Proposed Activity on GABA, Opioid and Glutamate Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. agilent.com [agilent.com]

- 4. agilent.com [agilent.com]

- 5. lcms.labrulez.com [lcms.labrulez.com]

- 6. CN104557584A - Method for synthesizing tolfenamic acid - Google Patents [patents.google.com]

The Role of Deuterium in Flufenamic Acid-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of deuterium in Flufenamic Acid-d4. Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID), is a potent inhibitor of cyclooxygenase (COX) enzymes and a modulator of various ion channels.[1][2] The introduction of deuterium into the flufenamic acid structure, creating this compound, serves a crucial role in analytical applications and holds theoretical potential for therapeutic enhancement. This document will delve into the foundational principles of the kinetic isotope effect, the established application of this compound as an internal standard, and a theoretical examination of how deuteration could modulate the pharmacokinetic and pharmacodynamic profiles of flufenamic acid. Detailed experimental methodologies and relevant signaling pathways are also presented.

Introduction to Flufenamic Acid

Flufenamic acid is a member of the fenamate class of NSAIDs, characterized by its analgesic, anti-inflammatory, and antipyretic properties.[2][3] Its primary mechanism of action involves the non-selective inhibition of COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][3] Beyond its effects on prostaglandin synthesis, flufenamic acid is also known to modulate a variety of ion channels, including calcium and potassium channels, and influence signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and AMP-activated protein kinase (AMPK) pathways.[1][4] Despite its efficacy, the clinical use of flufenamic acid has been limited by a high incidence of gastrointestinal side effects and significant inter-individual variability in its pharmacokinetic profile.[2][5]

The Role of Deuterium in Drug Molecules: The Kinetic Isotope Effect

The substitution of hydrogen with its stable, heavier isotope, deuterium, can significantly alter the metabolic fate of a drug molecule. This phenomenon is known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond.[6] Consequently, more energy is required to break a C-D bond, leading to a slower rate of chemical reactions that involve the cleavage of this bond.[6]

In the context of drug metabolism, many enzymatic reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen atoms at metabolic "hot spots" with deuterium, the rate of drug metabolism can be slowed down. This can potentially lead to:

-

Improved Pharmacokinetics: A reduced rate of metabolism can result in a longer drug half-life, increased plasma exposure (AUC), and lower clearance. This may allow for less frequent dosing and more stable plasma concentrations.

-

Reduced Formation of Toxic Metabolites: If a particular metabolic pathway leads to the formation of a toxic metabolite, deuteration at the site of that metabolic reaction can shunt metabolism towards alternative, safer pathways.

-

Enhanced Therapeutic Profile: By optimizing the pharmacokinetic profile, deuteration can potentially lead to improved efficacy and a better safety and tolerability profile.

This compound: An Essential Tool in Research and Development

Currently, the primary and well-established role of this compound is as an internal standard for the quantification of flufenamic acid in biological samples by mass spectrometry-based techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

In these applications, a known amount of this compound is added to a biological sample (e.g., plasma, urine) containing an unknown quantity of flufenamic acid. Because this compound is chemically identical to flufenamic acid but has a different mass, it co-elutes with the non-deuterated compound during chromatography but is distinguishable by the mass spectrometer. This allows for precise and accurate quantification of the flufenamic acid concentration in the sample, as the internal standard helps to correct for variations in sample preparation and instrument response.

Theoretical Therapeutic Potential of a Deuterated Flufenamic Acid

While this compound itself is primarily used as an analytical standard, the principles of the kinetic isotope effect suggest that a strategically deuterated version of flufenamic acid could offer therapeutic advantages. The deuteration in commercially available this compound is on the benzoic acid ring. While this may not be the primary site of metabolism, a hypothetical deuterated flufenamic acid designed for therapeutic use would target the known metabolic liabilities of the molecule.

Hypothetical Pharmacokinetic Profile of a Therapeutically-Designed Deuterated Flufenamic Acid

The following table presents a hypothetical comparison of the pharmacokinetic parameters of flufenamic acid and a theoretical deuterated version, based on the expected effects of deuterium substitution. It is important to note that this data is illustrative and not based on experimental results for this compound.

| Parameter | Flufenamic Acid (Reported) | Hypothetical Deuterated Flufenamic Acid | Rationale for Hypothetical Change |

| Half-life (t½) | 5-22 hours (highly variable)[7] | Potentially longer and less variable | Slower metabolism would lead to a longer elimination half-life. |

| Peak Plasma Concentration (Cmax) | 6-20 µg/mL (highly variable)[7] | Potentially higher | Reduced first-pass metabolism could lead to a higher peak concentration. |

| Time to Peak Concentration (Tmax) | 1.5-5 hours[5] | Potentially delayed | Slower absorption or metabolism could delay the time to reach peak concentration. |

| Total Body Clearance (CL) | 80-150 mL/min[7] | Potentially lower | Slower metabolism would result in a lower rate of clearance from the body. |

| Bioavailability | ~80% (but variable)[5] | Potentially higher and more consistent | Reduced first-pass metabolism could increase the fraction of the drug that reaches systemic circulation. |

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Modulated by Flufenamic Acid

Flufenamic acid exerts its effects through multiple signaling pathways. The following diagrams illustrate some of the key pathways.

References

- 1. ERIC - EJ1224944 - Synthesis of Flufenamic Acid: An Organic Chemistry Lab Sequence Using Boronic Acids and Nitrosoarenes under Transition-Metal-Free Conditions, Journal of Chemical Education, 2019-Aug [eric.ed.gov]

- 2. Flufenamic acid - Wikipedia [en.wikipedia.org]

- 3. Comparison of in vitro effects of flunixin and tolfenamic acid on human leukocyte and platelet functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nonsteroidal anti-inflammatory drug flufenamic acid is a potent activator of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissolution Behavior of Flufenamic Acid in Heated Mixtures with Nanocellulose - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Flufenamic acid as an ion channel modulator - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of flufenamic acid in man - PubMed [pubmed.ncbi.nlm.nih.gov]

Isotopic Labeling of Flufenamic Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenamic acid, a non-steroidal anti-inflammatory drug (NSAID) of the fenamate class, has garnered significant interest in research due to its diverse pharmacological activities beyond its primary role as a cyclooxygenase (COX) inhibitor. Its ability to modulate various ion channels and signaling pathways makes it a valuable tool for investigating complex biological processes. Isotopic labeling of flufenamic acid with stable isotopes such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N) provides researchers with powerful tools to delineate its metabolic fate, quantify its distribution in biological systems, and elucidate its mechanisms of action with high precision. This technical guide provides an in-depth overview of the isotopic labeling of flufenamic acid, including synthetic strategies, analytical methods for characterization, and its application in research.

I. Synthesis of Isotopically Labeled Flufenamic Acid

The synthesis of isotopically labeled flufenamic acid can be strategically achieved by incorporating stable isotopes into its precursor molecules: 2-chlorobenzoic acid and 3-(trifluoromethyl)aniline. The Ullmann condensation reaction is a well-established method for coupling these precursors to form the diarylamine core of flufenamic acid.

General Synthetic Workflow

The general approach involves the synthesis of an isotopically labeled version of either 2-chlorobenzoic acid or 3-(trifluoromethyl)aniline, followed by a copper-catalyzed Ullmann condensation.

Experimental Protocols (Proposed)

While specific, detailed protocols for the direct isotopic labeling of flufenamic acid are not extensively reported, the following procedures are proposed based on established synthetic methodologies for analogous compounds and the Ullmann condensation. Researchers should optimize these protocols for their specific labeling requirements.

1. Carbon-13 Labeling (¹³C)

For the synthesis of ¹³C-labeled flufenamic acid, commercially available ¹³C-labeled precursors can be utilized. For instance, [ring-¹³C₆]-anthranilic acid is commercially available and can serve as a starting point.[1] Alternatively, ¹³C-labeled o-chlorobenzoic acid can be synthesized from ¹³C-labeled precursors.

Proposed Synthesis of [¹³C₆]-Flufenamic Acid:

-

Starting Materials: [phenyl-¹³C₆]-o-chlorobenzoic acid (custom synthesis or from a suitable precursor) and unlabeled m-trifluoromethylaniline.

-

Reaction: The Ullmann condensation can be performed by reacting [phenyl-¹³C₆]-o-chlorobenzoic acid with m-trifluoromethylaniline in the presence of a copper catalyst (e.g., copper(I) oxide or copper powder) and a base (e.g., potassium carbonate) in a high-boiling solvent like N,N-dimethylformamide (DMF) or in an excess of the aniline reactant.

-

Workup and Purification: The reaction mixture is worked up by acidification to precipitate the product. Purification can be achieved by recrystallization or column chromatography.

2. Deuterium Labeling (²H)

Deuterium can be introduced into the flufenamic acid structure by using deuterated starting materials. Deuterated m-trifluoromethylaniline can be synthesized through methods like catalytic H-D exchange.

Proposed Synthesis of Deuterated Flufenamic Acid:

-

Starting Materials: Unlabeled o-chlorobenzoic acid and deuterated m-trifluoromethylaniline (e.g., [phenyl-d₄]-m-trifluoromethylaniline).

-

Reaction: The Ullmann condensation is carried out as described for ¹³C labeling.

-

Workup and Purification: Similar workup and purification procedures are followed.

3. Nitrogen-15 Labeling (¹⁵N)

¹⁵N labeling can be achieved by using ¹⁵N-labeled m-trifluoromethylaniline. This can be synthesized from ¹⁵N-labeled aniline or other nitrogen-containing precursors.

Proposed Synthesis of [¹⁵N]-Flufenamic Acid:

-

Starting Materials: Unlabeled o-chlorobenzoic acid and [¹⁵N]-m-trifluoromethylaniline.

-

Reaction: The Ullmann condensation is performed as previously described.

-

Workup and Purification: Standard workup and purification methods are applied.

Quantitative Data

| Parameter | Description | Expected Range |

| Reaction Yield | The percentage of the theoretical maximum amount of product that is actually produced. | 70-95% (estimated based on analogous reactions) |

| Isotopic Enrichment | The percentage of the labeled isotope in the final product. | >98% (dependent on precursor enrichment) |

II. Analytical Characterization

The successful synthesis and purification of isotopically labeled flufenamic acid must be confirmed by appropriate analytical techniques.

-

Mass Spectrometry (MS): GC-MS or LC-MS is used to confirm the molecular weight of the labeled compound and to determine the degree of isotopic enrichment. The mass spectrum will show a characteristic shift in the molecular ion peak corresponding to the mass of the incorporated isotopes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Can be used to confirm the overall structure. In deuterated analogs, the absence of specific proton signals will confirm the position of deuterium labeling.

-

¹³C NMR: Will show characteristic shifts for the ¹³C-labeled carbon atoms.

-

¹⁵N NMR: Can be used to confirm the presence of the ¹⁵N label.

-

III. Applications in Research

Isotopically labeled flufenamic acid is an invaluable tool for a variety of research applications.

-

Metabolic Studies: Labeled flufenamic acid can be used as a tracer to study its absorption, distribution, metabolism, and excretion (ADME) properties. By tracking the labeled compound and its metabolites in biological samples, researchers can gain insights into its pharmacokinetic and pharmacodynamic profiles.

-

Quantitative Analysis: It serves as an excellent internal standard for quantitative analysis of unlabeled flufenamic acid in complex biological matrices by techniques like LC-MS or GC-MS.[3]

-

Mechanism of Action Studies: Isotopically labeled flufenamic acid can be used in binding assays and to probe its interaction with biological targets.

IV. Signaling Pathways and Mechanisms of Action

Flufenamic acid exerts its effects through multiple signaling pathways. The ability to track and quantify the molecule using isotopic labeling can help in dissecting these complex interactions.

AMP-Activated Protein Kinase (AMPK) Activation

Flufenamic acid has been shown to activate AMPK, a key regulator of cellular energy homeostasis. This activation is thought to contribute to its anti-inflammatory and other pharmacological effects.[4][5]

Modulation of Ion Channels

A significant aspect of flufenamic acid's activity is its ability to modulate a wide range of ion channels, including transient receptor potential (TRP) channels, potassium (K⁺), calcium (Ca²⁺), and chloride (Cl⁻) channels.[6] This modulation affects cellular excitability and signaling.

Inhibition of NF-κB Signaling Pathway

Flufenamic acid can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory genes.[7][8]

V. Conclusion

The isotopic labeling of flufenamic acid provides researchers with a versatile and powerful set of tools to investigate its complex pharmacology. While detailed synthetic protocols for direct labeling are not abundant, established methods like the Ullmann condensation using labeled precursors offer a reliable route to obtain these valuable research compounds. The use of ¹³C, ²H, and ¹⁵N labeled flufenamic acid will continue to be instrumental in advancing our understanding of its metabolic fate, mechanism of action, and potential therapeutic applications beyond its traditional use as an NSAID.

References

- 1. Anthranilic acid (ring-¹³Câ, 99%) - Cambridge Isotope Laboratories, CLM-701-0.1 [isotope.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Anthranilic acid, the new player in the ensemble of aromatic residue labeling precursor compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organic chemistry - Making C14 or C13 chlorobenzene site specific label - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 6. Flufenamic acid(530-78-9) 1H NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

A Technical Guide to Flufenamic Acid-d4 in Preliminary Drug Metabolism Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of Flufenamic Acid-d4 (FFA-d4), a deuterium-labeled isotopologue of Flufenamic Acid (FFA), in the context of early-stage drug metabolism and pharmacokinetic (DMPK) studies. While FFA is a non-steroidal anti-inflammatory drug (NSAID), its deuterated form serves as a critical analytical tool rather than a therapeutic agent itself. This document outlines its primary role as an internal standard, details relevant experimental protocols, and visualizes key metabolic and signaling pathways.

Introduction to Flufenamic Acid and the Role of Deuterium Labeling

Flufenamic acid is a member of the fenamate class of NSAIDs, known for its analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[3]

In drug metabolism studies, stable isotope-labeled compounds like this compound are indispensable. Deuterium labeling, the substitution of hydrogen with its stable, heavier isotope deuterium, offers two key advantages:

-

Internal Standard (IS) in Quantitative Bioanalysis: FFA-d4 is chemically identical to FFA but has a higher mass. When used in mass spectrometry (MS)-based assays (LC-MS/MS or GC-MS), it co-elutes with the non-labeled analyte but is detected at a different mass-to-charge ratio (m/z). This allows it to serve as a perfect internal standard, correcting for variability in sample preparation, injection volume, and matrix-induced ion suppression, thereby ensuring accurate and precise quantification of the parent drug.

-

Tracer in Metabolite Identification: The known mass difference between the deuterated and non-deuterated compound helps in rapidly identifying drug-related metabolites from complex biological matrices. Metabolites of FFA will appear as doublet peaks in the mass spectrum, separated by the mass of the deuterium labels, simplifying their identification.

Physicochemical Properties and Bioanalytical Data

Quantitative data for FFA and its deuterated form are crucial for designing and interpreting metabolism studies.

Table 1: Physicochemical and Bioanalytical Data for this compound and Flufenamic Acid

| Property | This compound | Flufenamic Acid | Reference(s) |

|---|---|---|---|

| IUPAC Name | 2-[[3-(trifluoromethyl)phenyl]amino]-benzoic acid-d4 | 2-[[3-(Trifluoromethyl)phenyl]amino]benzoic acid | - |

| Chemical Formula | C₁₄H₆D₄F₃NO₂ | C₁₄H₁₀F₃NO₂ | - |

| Molecular Weight | ~285.26 g·mol⁻¹ | 281.23 g·mol⁻¹ | [1] |

| Primary Use | Internal standard for quantification of flufenamic acid | Non-steroidal anti-inflammatory drug (NSAID) | - |

| hCOX-1 IC₅₀ | Not Applicable | ~3 µM | - |

| hCOX-2 IC₅₀ | Not Applicable | ~9.3 µM | - |

Core Application: this compound as an Internal Standard

The most critical role of FFA-d4 is as an internal standard for the accurate quantification of FFA in biological samples such as plasma, urine, or in vitro assay matrices (e.g., liver microsomes).

General Bioanalytical Workflow

The following diagram illustrates a typical workflow for sample analysis using FFA-d4 as an internal standard.

Caption: Bioanalytical workflow using FFA-d4 as an internal standard.

Experimental Protocols for Preliminary Metabolism Studies

FFA-d4 is instrumental in conducting key in vitro metabolism assays, such as determining metabolic stability.

In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This assay measures the rate at which a drug is metabolized by Phase I enzymes (primarily Cytochrome P450s) present in liver microsomes. The disappearance of the parent drug over time is monitored.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of Flufenamic Acid.

Materials:

-

Flufenamic Acid (test compound)

-

This compound (internal standard)

-

Pooled Human Liver Microsomes (HLM), e.g., 20 mg/mL stock

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., NADPH, G6P, G6PDH)

-

Acetonitrile (ACN), ice-cold (as quenching solution)

-

Control compounds (e.g., Midazolam for high clearance, Verapamil for intermediate clearance)

Protocol:

-

Preparation:

-

Thaw HLM on ice. Prepare a 1 mg/mL HLM working solution in phosphate buffer.

-

Prepare a 2 µM working solution of Flufenamic Acid in phosphate buffer.

-

Prepare the NADPH regenerating system solution according to the manufacturer's instructions.

-

Prepare the quenching solution: ice-cold acetonitrile containing a fixed concentration of this compound (e.g., 100 nM).

-

-

Incubation:

-

In a 96-well plate, add HLM solution and the Flufenamic Acid working solution. The final concentration of FFA should be 1 µM and HLM 0.5 mg/mL.

-

Include negative controls (no NADPH) to assess non-enzymatic degradation.

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling:

-

At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately add the aliquot to a well containing the ice-cold ACN/FFA-d4 quenching solution to stop the reaction and precipitate proteins.[4]

-

-

Sample Processing & Analysis:

-

Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining Flufenamic Acid at each time point by calculating the peak area ratio of FFA to the internal standard, FFA-d4.

-

Data Presentation: The results are typically plotted as the natural log of the percentage of FFA remaining versus time. The slope of this line is used to calculate the half-life and intrinsic clearance.

Table 2: Example Data from a Metabolic Stability Assay of Flufenamic Acid

| Time (min) | % FFA Remaining (Example) | ln(% FFA Remaining) |

|---|---|---|

| 0 | 100 | 4.61 |

| 5 | 85 | 4.44 |

| 15 | 60 | 4.09 |

| 30 | 35 | 3.56 |

| 45 | 20 | 3.00 |

| 60 | 10 | 2.30 |

| Calculated t½ | ~25 min | - |

| Calculated CLint (µL/min/mg) | ~55.4 | - |

Caption: Experimental workflow for an in vitro metabolic stability assay.

Flufenamic Acid Metabolism and Signaling Pathways

Understanding the metabolic fate and pharmacological targets of a drug is essential.

Known Metabolic Pathways

Flufenamic acid primarily undergoes Phase I and Phase II metabolism.[1]

-

Phase I Metabolism: Primarily hydroxylation, catalyzed by Cytochrome P450 enzymes.

-

Phase II Metabolism: Glucuronidation of the carboxylic acid group, catalyzed by UGT enzymes (specifically UGT1A9 and UGT2B7), to form an acyl-glucuronide.[5][6]

Studies on the related compound, mefenamic acid, suggest that the acyl-glucuronide metabolite can be reactive and may covalently bind to proteins.[7][8] This highlights a potential bioactivation pathway that warrants investigation for flufenamic acid.

Caption: Primary metabolic pathways of Flufenamic Acid.

Primary Signaling Pathway: COX Inhibition

As an NSAID, the principal mechanism of action for flufenamic acid is the inhibition of the cyclooxygenase (COX) enzymes, thereby blocking the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.[3]

Caption: Inhibition of the prostaglandin synthesis pathway by Flufenamic Acid.

Beyond COX inhibition, flufenamic acid is also known to modulate various ion channels and inhibit the NF-κB signaling pathway, contributing to its overall pharmacological profile.[3][9]

Conclusion

This compound is a vital tool for researchers in drug development. Its primary and most critical application is as an internal standard for the robust and accurate LC-MS/MS-based quantification of flufenamic acid in various biological matrices. This function is fundamental to conducting reliable preliminary DMPK studies, including in vitro metabolic stability assays. Furthermore, its isotopic signature provides a distinct advantage in metabolite identification efforts. By enabling precise measurements, this compound facilitates a clearer understanding of the parent drug's metabolic fate and pharmacokinetic properties, which is essential for the progression of any new chemical entity.

References

- 1. Flufenamic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Flufenamic Acid? [synapse.patsnap.com]

- 4. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 5. Glucuronidation of fenamates: kinetic studies using human kidney cortical microsomes and recombinant UDP-glucuronosyltransferase (UGT) 1A9 and 2B7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. longdom.org [longdom.org]

- 7. The Nonenzymatic Reactivity of the Acyl-Linked Metabolites of Mefenamic Acid toward Amino and Thiol Functional Group Bionucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Reactivity of mefenamic acid 1-o-acyl glucuronide with proteins in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: High-Throughput Analysis of Flufenamic Acid in Human Plasma using Flufenamic Acid-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Flufenamic Acid in human plasma. The use of a stable isotope-labeled internal standard, Flufenamic Acid-d4, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. The described method utilizes a simple protein precipitation procedure for sample preparation, followed by a rapid chromatographic separation. This method is suitable for pharmacokinetic studies and other drug development applications requiring reliable quantification of Flufenamic Acid.

Introduction

Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Accurate and precise quantification of Flufenamic Acid in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's chemical and physical properties, leading to improved data quality.[1] this compound is an ideal internal standard for the analysis of Flufenamic Acid, as it co-elutes with the analyte and experiences similar ionization effects, thereby correcting for potential variations during sample preparation and analysis.[2] This application note provides a detailed protocol for the extraction and quantification of Flufenamic Acid from human plasma using this compound as an internal standard.

Experimental

Materials and Reagents

-

Flufenamic Acid (Reference Standard)

-

This compound (Internal Standard)

-

LC-MS grade Methanol

-

LC-MS grade Acetonitrile

-

Formic Acid (≥98%)

-

Ammonium Acetate

-

Ultrapure Water

-

Human Plasma (K2EDTA as anticoagulant)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

-

Analytical column (e.g., C18, 50 x 2.1 mm, 5 µm)

-

Microcentrifuge

-

Vortex mixer

-

Precision pipettes and sterile tips

Preparation of Solutions

-

Flufenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Flufenamic Acid in methanol.

-

This compound Internal Standard (IS) Working Solution (100 ng/mL): Prepare by diluting a stock solution of this compound with 50:50 (v/v) methanol:water.

-

Calibration Standards and Quality Control (QC) Samples: Prepare by spiking blank human plasma with appropriate volumes of Flufenamic Acid working solutions to achieve the desired concentrations.

Sample Preparation Protocol

A protein precipitation method is employed for the extraction of Flufenamic Acid from human plasma.

-

Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added) and vortex briefly.

-

Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography Conditions

| Parameter | Value |

| Column | C18, 50 x 2.1 mm, 5 µm |

| Mobile Phase A | 20 mM Ammonium Acetate in Water, pH 7.4 |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 83.3% B |

| Flow Rate | 1 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | ~2 minutes |

Note: The mobile phase composition and gradient can be optimized based on the specific column and HPLC system used.

Mass Spectrometry Conditions

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Monitored Transition | Flufenamic Acid: m/z 280.1 → [Product Ion] |

| This compound: m/z 284.1 → [Product Ion] | |

| Collision Energy | To be optimized for the specific instrument |

| Dwell Time | 200 ms |

Note: The specific product ions and collision energies need to be optimized for the mass spectrometer being used.

Method Validation Data

The following tables summarize the expected performance characteristics of the method. The data is based on published literature for Flufenamic Acid and analogous compounds.[1][2]

Table 1: Linearity and Range

| Analyte | Calibration Range (ng/mL) | r² |

| Flufenamic Acid | 50 - 300 | ≥ 0.999 |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% of Nominal) |

| LQC | 75 | < 15% | < 15% | 85 - 115% |

| MQC | 150 | < 15% | < 15% | 85 - 115% |

| HQC | 250 | < 15% | < 15% | 85 - 115% |

Table 3: Recovery

| Analyte | Matrix | Recovery (%) |

| Flufenamic Acid | Milk | 108 |

Note: Recovery data from milk is presented as an indicator of expected performance. Recovery should be determined in the matrix of interest (human plasma).[1]

Discussion

The presented LC-MS/MS method provides a reliable and high-throughput approach for the quantification of Flufenamic Acid in human plasma. The use of this compound as an internal standard is critical for correcting matrix effects and other sources of variability, thereby ensuring the accuracy and precision of the results. The simple protein precipitation sample preparation protocol is amenable to automation and allows for rapid sample processing. The chromatographic and mass spectrometric conditions are selective for Flufenamic Acid and its deuterated internal standard. This method is well-suited for regulated bioanalysis in support of drug development programs.

Conclusion

This application note outlines a detailed protocol for the quantitative analysis of Flufenamic Acid in human plasma by LC-MS/MS using this compound as an internal standard. The method is sensitive, selective, and robust, making it suitable for high-throughput applications in a research or drug development setting.

References

Application Notes and Protocols for the Bioanalytical Method Development of Flufenamic Acid using Flufenamic Acid-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. It exerts its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.[1] Beyond COX inhibition, flufenamic acid has been shown to modulate various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway and peroxisome proliferator-activated receptors (PPARs), and it also affects the activity of several ion channels. A robust and reliable bioanalytical method is crucial for the quantitative determination of flufenamic acid in biological matrices to support pharmacokinetic, toxicokinetic, and clinical studies. This document provides detailed application notes and protocols for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flufenamic acid in human plasma, using its stable isotope-labeled analog, Flufenamic Acid-d4, as an internal standard.

Signaling Pathway of Flufenamic Acid

Flufenamic acid's primary mechanism of action involves the inhibition of COX-1 and COX-2 enzymes, leading to a reduction in prostaglandin synthesis. Additionally, it has been reported to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

Caption: Simplified NF-κB signaling pathway and the inhibitory action of Flufenamic Acid.

Bioanalytical Method Protocol

This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of flufenamic acid in human plasma using this compound as the internal standard (IS).

Materials and Reagents

-

Flufenamic Acid analytical standard (≥98% purity)

-

This compound (≥99% deuterated forms)[1]

-

HPLC-grade methanol, acetonitrile, and water

-

Formic acid (LC-MS grade)

-

Human plasma with K2EDTA as anticoagulant

-

Methyl tert-butyl ether (MTBE) (HPLC grade)

Stock and Working Solutions

-

Flufenamic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of flufenamic acid in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the flufenamic acid stock solution in 50:50 (v/v) methanol:water to create calibration standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) methanol:water.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The following workflow outlines the LLE procedure for extracting flufenamic acid and this compound from human plasma.

Caption: Liquid-liquid extraction workflow for sample preparation.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 50% B to 95% B over 2.5 min, hold at 95% B for 1 min, return to 50% B |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Run Time | 5 min |

Mass Spectrometry:

| Parameter | Condition |

| MS System | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| MRM Transitions | See Table 1 |

| Ion Spray Voltage | -4500 V |

| Temperature | 500°C |

| Collision Gas | Nitrogen |

Table 1: Multiple Reaction Monitoring (MRM) Transitions

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |

| Flufenamic Acid | 280.1 | 236.1 (Quantifier) | 150 |

| 280.1 | 167.1 (Qualifier) | 150 | |

| This compound | 284.1 | 240.1 | 150 |

Bioanalytical Method Validation

The method was validated according to the FDA's "Bioanalytical Method Validation Guidance for Industry". A summary of the validation results is presented below.

References

Application Note and Protocol for the Analysis of Flufenamic Acid in Plasma Samples using Flufenamic Acid-d4 as an Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flufenamic acid is a non-steroidal anti-inflammatory drug (NSAID) belonging to the fenamate class. Accurate and reliable quantification of flufenamic acid in plasma is crucial for pharmacokinetic and toxicokinetic studies in drug development. This document provides a detailed protocol for the analysis of flufenamic acid in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with flufenamic acid-d4 as a stable isotope-labeled internal standard (IS). The use of a deuterated internal standard like this compound is the gold standard for quantitative bioanalysis as it co-elutes with the analyte and effectively compensates for variations in sample preparation and matrix effects.

Experimental Protocols

This protocol outlines a liquid-liquid extraction (LLE) procedure followed by LC-MS/MS analysis for the determination of flufenamic acid in plasma.

Materials and Reagents

-

Flufenamic Acid analytical standard

-

This compound analytical standard

-

HPLC grade methanol

-

HPLC grade acetonitrile

-

HPLC grade water

-

Formic acid

-

Ammonium acetate

-

Human plasma (with K2EDTA as anticoagulant)

-

Methyl tert-butyl ether (MTBE)

Stock and Working Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve an appropriate amount of flufenamic acid and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the flufenamic acid stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control (QC) samples.

-

-

Internal Standard (IS) Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

-

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 25 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank matrix samples (to which 25 µL of 50:50 methanol/water is added).

-

Vortex the tubes for 10 seconds.

-

Add 50 µL of 0.1 M HCl to acidify the samples and vortex for another 10 seconds.

-

Add 600 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.

-

Vortex the tubes for 5 minutes.

-